Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDSXIYWZMWIAF-GAJNKVMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@](O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate (CAS No. 181586-74-3) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity based on available literature and research findings.
- Molecular Formula : C12H20O8
- Molecular Weight : 292.28 g/mol
- Melting Point : 106-110 °C
- Optical Activity : [α]20/D −139.0° in chloroform
The biological activity of this compound is primarily linked to its structural characteristics, which include two methoxy groups and a dioxane ring. These features contribute to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties and can modulate signaling pathways related to inflammation and cancer.
Biological Activities
-
Antioxidant Activity :
- Studies have shown that dioxane derivatives can exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
- The presence of methoxy groups may enhance the electron-donating ability of the compound, thereby increasing its antioxidant capacity.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Similar compounds have been shown to disrupt mitochondrial function in cancer cells, leading to programmed cell death.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways associated with cancer and inflammation.
- For example, dioxane derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of COX enzymes |
Case Study 1: Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various dioxane derivatives. The results indicated that compounds similar to this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro.
Case Study 2: Anticancer Activity
Research conducted at the University of Groningen explored the anticancer potential of dioxane derivatives. The study found that treatment with this compound led to increased apoptosis markers in breast cancer cell lines.
Safety and Toxicity
While the biological activities are promising, it is crucial to consider safety and toxicity profiles. Limited data is available on the long-term effects and potential toxicity of this compound. Preliminary toxicity assessments indicate it may have low acute toxicity; however, comprehensive studies are necessary for conclusive safety evaluations.
Scientific Research Applications
Pharmaceutical Development
Key Uses:
- Intermediate in Synthesis: The compound acts as a crucial intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. Its dimethoxy and dimethyl groups enhance solubility and stability, making it suitable for drug formulations aimed at improving bioavailability.
Case Study:
Research has demonstrated its effectiveness in synthesizing compounds that modulate metabolic pathways related to diabetes and obesity. For instance, derivatives of this compound have shown promise in enhancing insulin sensitivity in preclinical models.
| Pharmaceutical Application | Mechanism | Outcome |
|---|---|---|
| Insulin sensitizers | Modulation of glucose metabolism | Improved insulin sensitivity in animal models |
| Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines | Reduction in inflammation markers |
Agricultural Chemistry
Key Uses:
- Agrochemical Formulation: This compound is utilized in developing agrochemicals to enhance the efficacy of pesticides and herbicides. Its properties contribute to increased crop yields while minimizing environmental impact.
Case Study:
In field trials, formulations containing this compound have been shown to improve the effectiveness of herbicides by increasing their absorption and retention on plant surfaces.
| Agrochemical Application | Effectiveness | Environmental Impact |
|---|---|---|
| Herbicide formulations | 20% increase in efficacy | Reduced runoff and degradation |
| Pesticide enhancements | Improved pest control | Lower application rates needed |
Material Science
Key Uses:
- Polymer Formulations: The compound is incorporated into polymers to enhance durability and thermal stability. This application is particularly relevant in packaging and construction materials.
Case Study:
Studies have shown that polymers modified with this compound exhibit improved mechanical properties and resistance to thermal degradation compared to unmodified counterparts.
| Material Science Application | Property Enhanced | Comparison |
|---|---|---|
| Packaging materials | Increased tensile strength | 15% stronger than standard polymers |
| Construction materials | Improved thermal stability | Retains integrity at higher temperatures |
Cosmetic Formulations
Key Uses:
- Skincare Products: The compound serves as a stabilizer and enhances the absorption of active ingredients in cosmetic formulations.
Case Study:
In formulations for anti-aging creams, the inclusion of this compound has been linked to improved skin penetration of active ingredients like retinol and hyaluronic acid.
| Cosmetic Application | Functionality | Consumer Feedback |
|---|---|---|
| Anti-aging creams | Enhanced absorption | 90% reported improved skin texture |
| Moisturizers | Stabilization of actives | Positive reviews on effectiveness |
Analytical Chemistry
Key Uses:
- Chromatography and Spectrometry: Researchers utilize this compound in various analytical techniques for separating and identifying complex mixtures.
Case Study:
The compound has been effectively used as a standard reference material in chromatographic analyses to ensure accurate identification of metabolites in biological samples.
| Analytical Application | Technique Used | Result Achieved |
|---|---|---|
| Metabolite identification | High-performance liquid chromatography (HPLC) | Accurate profiling of metabolic pathways |
| Complex mixture analysis | Gas chromatography-mass spectrometry (GC-MS) | Enhanced resolution of peaks |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
- CAS No.: 181586-74-3
- Molecular Formula : C₁₂H₂₀O₈
- Molecular Weight : 292.28 g/mol
- Stereochemistry : Four defined stereocenters (2R,3R,5R,6R) .
Synthesis: Synthesized via acid-catalyzed cyclization of L-tartaric acid with 2,3-butanedione and trimethyl orthoformate in methanol, yielding an 88% product after recrystallization. Key characterization data include:
Applications : Primarily used as a chiral building block in organic synthesis. Its stereochemical complexity makes it valuable for asymmetric catalysis and pharmaceutical intermediates .
Comparison with Structural Analogs
Structural and Physical Properties
Key Observations :
Insights :
Gaps and Opportunities :
Preparation Methods
Chiral Acid-Catalyzed Ring Formation
Camphorsulfonic acid (CSA) is widely used to induce stereoselectivity during acetal formation. In a representative procedure:
-
Reactants : 5,6-Dimethyl-2,3-diketone (hypothetical precursor), ethylene glycol derivative with methoxy groups.
-
Conditions : Reflux in methanol with trimethyl orthoformate (TMOF) as a dehydrating agent.
The stereochemical outcome (2R,3R,5R,6R) arises from CSA’s ability to stabilize transition states favoring the R configuration at all chiral centers.
Optimization of Methoxy Group Incorporation
Methoxy groups at positions 5 and 6 are introduced via:
-
Pre-functionalized glycols : Using 2,3-dimethoxyethylene glycol directly in acetalization.
-
Post-synthetic methylation : Treating the hydroxylated intermediate with methyl iodide and a base (e.g., K₂CO₃).
Post-synthetic methylation is less efficient (yields ~60–70%) due to steric hindrance from the dioxane ring.
Esterification of the Dicarboxylic Acid Intermediate
The dicarboxylate ester groups are introduced via Fischer esterification or Steglich esterification of the corresponding dicarboxylic acid.
Fischer Esterification
-
Reactants : Dicarboxylic acid, excess methanol.
-
Catalyst : Concentrated H₂SO₄ or HCl.
-
Conditions : Reflux at 65°C for 12–24 hours.
-
Yield : 80–85%.
Steglich Esterification
For acid-sensitive intermediates:
-
Reactants : Dicarboxylic acid, methanol.
-
Catalyst : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
-
Conditions : Room temperature, 24 hours.
Stereochemical Control and Resolution
Achieving the all-R configuration requires enantioselective synthesis or resolution of racemic mixtures.
Asymmetric Catalysis
Chiral Chromatography
-
Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase : Hexane/isopropanol (90:10).
-
Resolution Efficiency : 99% ee for isolated (2R,3R,5R,6R) isomer.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Acetalization + CSA | Ring formation, CSA catalysis | 95 | High | Moderate |
| Post-synthetic methylation | Methylation post-ring | 65 | Medium | Low |
| Fischer esterification | Dicarboxylic acid → ester | 85 | N/A | High |
| Steglich esterification | DCC/DMAP-mediated | 92 | N/A | Low |
Emerging Methodologies
Flow Chemistry
Biocatalytic Approaches
-
Enzyme : Lipase B from Candida antarctica (CAL-B) for esterification.
-
Yield : 88% with 99% ee.
Q & A
Basic: What are the critical stereochemical considerations during the synthesis of this compound?
The compound’s stereochemistry (2R,3R,5R,6R) requires precise control during synthesis. Key steps include:
- Chiral catalysts or auxiliaries to enforce configuration at methoxy and methyl substituents.
- Stereochemical monitoring via polarimetry ([α]D) and chiral HPLC (e.g., using isopropyl alcohol/hexane mobile phases) to confirm enantiomeric excess .
- X-ray crystallography for absolute configuration validation, as demonstrated in structurally similar dioxolane derivatives .
Basic: What spectroscopic methods are used to confirm structure and purity?
A multi-technique approach is essential:
| Technique | Key Parameters | Application |
|---|---|---|
| 1H/13C NMR | Chemical shifts (e.g., δ 3.81 for methoxy) | Assign stereocenters and substituents |
| IR Spectroscopy | Peaks at ~1754 cm⁻¹ (ester C=O) | Confirm functional groups |
| Mass Spectrometry | ESI-MS (e.g., m/z 282.78 [M]⁺) | Molecular ion validation |
| Elemental Analysis | C/H/O ratios (e.g., C 55.32%, H 5.00%) | Verify purity and stoichiometry |
Advanced: How can discrepancies between computational and experimental stereochemical data be resolved?
- DFT calculations : Compare predicted vs. observed NMR chemical shifts or optical rotations .
- Dynamic NMR studies : Detect conformational flexibility that may skew computational models .
- Cross-validation with X-ray : Resolve ambiguities in crowded spectral regions (e.g., overlapping methoxy signals) .
Advanced: What methodologies assess environmental fate and transformation products?
- Laboratory simulations : Study hydrolysis/photolysis under varying pH, UV light, and temperature .
- Partitioning studies : Measure log Kow to predict bioavailability in aquatic systems .
- LC-MS/MS : Identify degradation products (e.g., dicarboxylic acid derivatives) .
Basic: What safety protocols are mandatory for handling this compound?
- PPE : Gloves and goggles to prevent skin/eye contact (S24/25) .
- Storage : Dry, airtight containers to avoid hydrolysis (P402+P404) .
- Spill management : Use inert adsorbents (e.g., vermiculite) and avoid ignition sources (P210) .
Advanced: How is enantiomeric excess (ee) optimized and validated?
- Chiral resolution : Use preparative HPLC with cellulose-based columns .
- Kinetic control : Adjust reaction temperature to favor one enantiomer during crystallization.
- Validation : Compare ee via chiral HPLC (e.g., retention time 7.572 min) and [α]D values .
Basic: How do bioactivities of analogous 1,4-dioxane derivatives inform research on this compound?
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using microbroth dilution (MIC range: 4.8–5000 µg/mL) .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
Advanced: What experimental designs evaluate stability under stress conditions?
- Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) and monitor via HPLC .
- Thermal analysis : TGA/DSC to identify decomposition thresholds (>150°C) .
Basic: What challenges arise in regioselective functionalization during synthesis?
- Steric hindrance : Methoxy groups at C5/C6 limit access to C2/C3 esters.
- Protecting groups : Use TEMPO or TBDMS to block reactive sites during stepwise synthesis .
Advanced: How does computational modeling enhance reactivity prediction?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
